(R)-1-Cyclopropylethanamine hydrochloride chemical structure and stereochemistry
(R)-1-Cyclopropylethanamine hydrochloride chemical structure and stereochemistry
An In-depth Technical Guide to (R)-1-Cyclopropylethanamine Hydrochloride
Abstract
(R)-1-Cyclopropylethanamine hydrochloride is a chiral primary amine of significant interest in modern medicinal chemistry. Its unique structural architecture, combining a strained cyclopropyl ring with a chiral ethylamine side chain, offers a valuable scaffold for the development of novel therapeutics. The cyclopropyl moiety often serves as a bioisosteric replacement for larger or more metabolically labile groups, conferring advantageous properties such as enhanced metabolic stability, increased potency, and improved physicochemical characteristics. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, enantioselective synthesis, and critical role as a building block in drug discovery, with a particular focus on its application in the synthesis of Retinoid-related Orphan Receptor γt (RORγt) inverse agonists for treating autoimmune diseases.
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of drug discovery, the strategic incorporation of small, conformationally constrained structural motifs is a cornerstone of lead optimization. The cyclopropyl group, a three-membered carbocycle, is a premier example of such a motif. Despite its high ring strain (~27.5 kcal/mol), the cyclopropyl fragment is increasingly utilized to address common challenges in drug development.[1] Its unique electronic and steric properties—shorter and stronger C-H bonds, enhanced π-character in its C-C bonds, and rigid, planar geometry—allow it to function as a versatile modulator of a molecule's pharmacological profile.
The introduction of a cyclopropyl group can:
-
Enhance Metabolic Stability: By replacing metabolically vulnerable groups (e.g., isopropyl or tert-butyl groups), it can block sites of oxidative metabolism by Cytochrome P450 enzymes.
-
Improve Binding Affinity: Its rigid structure reduces the entropic penalty upon binding to a biological target, and its unique electronics can engage in favorable interactions within a receptor's binding pocket.
-
Modulate Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
(R)-1-Cyclopropylethanamine hydrochloride represents a sophisticated building block that combines the benefits of the cyclopropyl group with the stereochemical precision required for selective interaction with chiral biological targets.
Physicochemical Properties and Identification
The fundamental properties of (R)-1-Cyclopropylethanamine hydrochloride are summarized below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | (1R)-1-cyclopropylethan-1-amine hydrochloride | [2] |
| CAS Number | 195252-68-7 | [2][3] |
| Molecular Formula | C₅H₁₂ClN | [2] |
| Molecular Weight | 121.61 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| SMILES | CC1CC1.Cl | [2] |
| InChIKey | WZWFMMNJURDPFP-SCSAIBSYSA-N (HCl salt) | |
| Storage | Store at 0-8 °C under inert gas (e.g., Argon) | [2] |
Molecular Structure and Stereochemistry
Chemical Structure
(R)-1-Cyclopropylethanamine hydrochloride is the salt formed between the chiral amine, (R)-1-cyclopropylethanamine, and hydrochloric acid. The core structure features a central carbon atom (C1) bonded to four distinct substituents:
-
A cyclopropyl ring : A strained, three-carbon aliphatic ring.
-
A methyl group (-CH₃).
-
An ammonium group (-NH₃⁺), protonated by HCl.
-
A hydrogen atom .
The presence of these four different groups makes the C1 carbon a stereocenter, giving rise to two possible enantiomers: (R) and (S).
Stereochemistry: The Critical (R)-Configuration
The designation "(R)" refers to the absolute configuration at the chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule:
-
The amino group (-NH₂) has the highest priority (1).
-
The cyclopropyl group (-C₃H₅) has the second-highest priority (2).
-
The methyl group (-CH₃) has the third priority (3).
-
The hydrogen atom has the lowest priority (4).
When orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, hence the "(R)" (from the Latin rectus) designation. This specific three-dimensional arrangement is crucial, as biological macromolecules (enzymes, receptors) are themselves chiral and will often interact preferentially with only one enantiomer of a drug molecule.
Enantioselective Synthesis and Manufacturing
The industrial production of a single enantiomer like (R)-1-cyclopropylethanamine requires a robust and scalable asymmetric synthesis. A common and effective strategy is diastereoselective reductive amination, which utilizes a chiral auxiliary to direct the stereochemical outcome.[4]
Retrosynthetic Analysis
A logical retrosynthetic disconnection traces the target molecule back to simple, commercially available starting materials. The primary amine can be formed via the removal of a chiral auxiliary, which itself was introduced through the reductive amination of a prochiral ketone.
Field-Proven Synthesis Protocol
The following protocol is a scalable, three-step process adapted from patented industrial methods for producing optically active 1-cyclopropylalkylamines.[5]
Starting Materials:
-
Cyclopropyl methyl ketone
-
(S)-(-)-α-Phenylethylamine (Chiral Auxiliary)
-
Titanium(IV) isopropoxide (or other dehydrating agent)
-
Sodium borohydride (NaBH₄) or Hydrogen (H₂) with Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Toluene
-
Hydrochloric acid (HCl)
Step 1: Diastereoselective Imine Formation
-
Causality: This step condenses the prochiral ketone with the chiral amine to form a chiral imine intermediate. The (S)-configuration of the auxiliary sterically hinders one face of the newly formed C=N double bond, setting the stage for stereoselective reduction.
-
Protocol:
-
To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in toluene, add (S)-(-)-α-phenylethylamine (1.05 eq).
-
Add a dehydrating agent, such as titanium(IV) isopropoxide (0.2 eq), to drive the equilibrium towards the imine product by removing water.
-
Heat the mixture to reflux (approx. 110°C) for 12-18 hours, monitoring the reaction for completion by GC-MS or TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield the crude imine, which is used directly in the next step.
-
Step 2: Diastereoselective Reduction
-
Causality: The imine is reduced to a secondary amine. The chiral auxiliary directs the hydride attack (from NaBH₄) or hydrogenation to the less sterically hindered face of the imine, preferentially forming one of the two possible diastereomers.
-
Protocol:
-
Dissolve the crude imine in a suitable solvent, such as methanol.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the reduction is complete.
-
Carefully quench the reaction by the slow addition of water, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude diastereomeric secondary amine.
-
Step 3: Debenzylation and Salt Formation
-
Causality: The final step is the hydrogenolysis of the C-N bond connecting the chiral auxiliary, which is cleaved to release the desired primary amine. The product is then isolated as its stable and easily handled hydrochloride salt.
-
Protocol:
-
Dissolve the crude secondary amine in methanol.
-
Transfer the solution to a hydrogenation vessel and add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Heat the reaction to 40-50°C and stir vigorously for 24-48 hours.
-
After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Cool the filtrate to 0-5°C and slowly add a solution of hydrochloric acid in isopropanol or diethyl ether until the pH is acidic (~pH 2).
-
The (R)-1-Cyclopropylethanamine hydrochloride will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product with high enantiomeric purity.
-
Role in Drug Development: A Case Study with RORγt Inverse Agonists
(R)-1-Cyclopropylethanamine is a key building block in the synthesis of potent and selective inverse agonists of the Retinoid-related Orphan Receptor γt (RORγt).[5]
Target Rationale: RORγt in Autoimmune Disease
RORγt is a nuclear receptor and transcription factor that is essential for the differentiation of T helper 17 (Th17) cells.[6][7] Th17 cells are a subset of T-cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[8] Overproduction of IL-17 is a key driver in the pathology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[9][10] Therefore, inhibiting the function of RORγt with a small molecule inverse agonist is a highly validated therapeutic strategy to suppress the Th17 pathway and reduce inflammation.
Case Study: Vimirogant (VTP-43742)
Vimirogant (VTP-43742) is an orally active RORγt inverse agonist that entered clinical trials for the treatment of psoriasis.[5][11][12] While its development was halted, its structure and potent activity provide an excellent example of the application of (R)-1-cyclopropylethanamine. The proposed structure of VTP-43742 incorporates this chiral amine, where it is believed to form a crucial interaction within the ligand-binding domain of the RORγt protein.
In this conceptual model, the positively charged ammonium group of the moiety forms a critical salt bridge or hydrogen bond with a polar residue in the receptor. Simultaneously, the small, rigid, and lipophilic cyclopropyl group fits snugly into a hydrophobic sub-pocket, anchoring the ligand and enhancing binding affinity. The specific (R)-stereochemistry ensures the precise 3D orientation of these groups for optimal engagement with the receptor, highlighting why enantioselective synthesis is non-negotiable for this application.
Analytical Characterization
Quality control for (R)-1-Cyclopropylethanamine hydrochloride relies on standard analytical techniques:
-
¹H NMR: The proton NMR spectrum provides structural confirmation. Expected signals include a complex multiplet for the cyclopropyl protons (approx. 0.2-1.0 ppm), a doublet for the methyl group, a multiplet for the methine proton, and a broad singlet for the ammonium protons.[12]
-
Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase is essential to determine the enantiomeric excess (e.e.) and confirm the stereochemical purity of the final product.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the parent amine.
Safety and Handling
(R)-1-Cyclopropylethanamine hydrochloride and its parent amine are classified as hazardous materials.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(R)-1-Cyclopropylethanamine hydrochloride is more than a simple chemical intermediate; it is a strategically designed building block that leverages the unique benefits of the cyclopropyl motif within a stereochemically defined framework. Its successful application in the synthesis of advanced clinical candidates like RORγt inverse agonists underscores its value to the pharmaceutical industry. The robust, scalable, and enantioselective synthesis pathways developed for its production enable its reliable supply for research and development, solidifying its place as a key component in the medicinal chemist's toolkit for addressing complex therapeutic challenges.
References
-
PubChem. (n.d.). 1-Cyclopropylethanamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- Kummeter, M., & Baum, B. (2016). Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742.
-
Kummeter, M., & Baum, B. (2016). Data for RORγt inverse agonist VTP-43742. ResearchGate. Retrieved January 26, 2026, from [Link]
- Solt, L. A., Kumar, N., Nuhant, P., Wang, Y., Lauer, J. L., Tully, D. C., ... & Griffin, P. R. (2011). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Journal of Biological Chemistry, 286(41), 35881-35891.
- Marcoux, D., & Charette, A. B. (2017). The therapeutic potential of RORγ modulators in the treatment of human disease. Journal of Medicinal Chemistry, 60(1), 41-64.
- Google Patents. (2013). US8389739B1 - Modulators of retinoid-related orphan receptor gamma.
-
ResearchGate. (2016). Preparation of preferred target compounds. Retrieved January 26, 2026, from [Link]
- The Journal of Immunology. (2016). VTP-43742 is a potent and selective RORγt blocker that demonstrates oral efficacy in a mouse model of autoimmunity through suppression of IL-17A production. The Journal of Immunology, 196(1 Supplement), 68.13.
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved January 26, 2026, from [Link]
- Norman, P. (2019). Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist. ACS Medicinal Chemistry Letters, 10(11), 1546-1551.
-
University of Groningen. (n.d.). Improved Methodology for the Preparation of Chiral Amines. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Norman, P. (2018). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ACS Medicinal Chemistry Letters, 9(10), 1012-1017.
- Google Patents. (2016). WO2014086894A1 - Modulators of the retinoid-related orphan receptor gamma (ror-gamma) for use in the treatment of autoimmune and inflammatory diseases.
-
DC Chemicals. (n.d.). VTP-43742 Datasheet. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2016). RORγt inhibitors as potential back-ups for the Phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345. Retrieved January 26, 2026, from [Link]
- Google Patents. (2024). US20240245633A1 - ROR Gamma Agonists as Enhancers of Protective Immunity.
-
PubChem. (n.d.). (R)-1-Cyclopropylethylamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
Sources
- 1. VTP-43742 Datasheet DC Chemicals [dcchemicals.com]
- 2. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The therapeutic potential of RORγ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8389739B1 - Modulators of retinoid-related orphan receptor gamma - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
